molecular formula C10H11Cl2NO3 B073988 Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester CAS No. 1211-00-3

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester

Cat. No. B073988
CAS RN: 1211-00-3
M. Wt: 264.1 g/mol
InChI Key: KIUGWPDQHKXJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester, commonly known as diisopropylfluorophosphate (DFP), is a potent irreversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse transmission. DFP is widely used in scientific research as a tool to study the role of AChE in various physiological and pathological processes.

Mechanism Of Action

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE by forming a covalent bond with the active site serine residue of the enzyme. This prevents AChE from breaking down ACh, leading to an accumulation of ACh in the synaptic cleft and prolonged nerve impulse transmission.

Biochemical And Physiological Effects

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of exposure. These effects include inhibition of AChE activity, accumulation of ACh in the synaptic cleft, activation of muscarinic and nicotinic ACh receptors, and disruption of the cholinergic system.

Advantages And Limitations For Lab Experiments

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several advantages as a tool for scientific research. It is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of AChE in various physiological and pathological processes. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester is also relatively easy to synthesize and purify. However, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several limitations as well. It is highly toxic and can pose a significant health risk to researchers if not handled properly. Moreover, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE, making it difficult to study the reversible inhibition of AChE that occurs in some pathological conditions.

Future Directions

There are several future directions in the use of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester as a tool for scientific research. One area of research is the development of new drugs that target AChE and other cholinergic receptors. Another area of research is the investigation of the role of AChE in various neurological disorders. Finally, there is a need for further research on the toxicology of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester and other organophosphate compounds, to better understand the health risks associated with their use in scientific research.

Synthesis Methods

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester can be synthesized by the reaction of diisopropylaminoethanol with phosphorus oxychloride and phenylchloroformate. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been extensively used in scientific research as a tool to study the role of AChE in various physiological and pathological processes. For example, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has also been used to study the effects of organophosphate poisoning on the nervous system.

properties

CAS RN

1211-00-3

Product Name

Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.1 g/mol

IUPAC Name

(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate

InChI

InChI=1S/C10H11Cl2NO3/c11-10(12,6-16-9(13)15)8(14)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H2,13,15)

InChI Key

KIUGWPDQHKXJHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O

Origin of Product

United States

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